molecular formula C17H16ClN3O5S B10886170 (3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

(3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10886170
M. Wt: 409.8 g/mol
InChI Key: BQXPFIGUQQOBMF-UHFFFAOYSA-N
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Description

(3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chlorobenzoyl chloride with 4-[(2-nitrophenyl)sulfonyl]piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The methanone group can undergo hydrolysis in the presence of strong acids or bases to yield corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Ammonia, thiols, sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

(3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its interaction with certain enzymes can result in the inhibition of specific biochemical pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

Molecular Formula

C17H16ClN3O5S

Molecular Weight

409.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C17H16ClN3O5S/c18-14-5-3-4-13(12-14)17(22)19-8-10-20(11-9-19)27(25,26)16-7-2-1-6-15(16)21(23)24/h1-7,12H,8-11H2

InChI Key

BQXPFIGUQQOBMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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